N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
Properties
IUPAC Name |
N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-23(20-17-4-2-3-5-19(17)28(25,26)22-20)16-8-10-24(11-9-16)13-15-12-18(27-21-15)14-6-7-14/h2-5,12,14,16H,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXQPICHABRZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC2=NOC(=C2)C3CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DBU-Promoted Cyclization
Adapting methodology from Kobayashi et al., 2-[(methylamino)sulfonyl]benzenethioamide undergoes cyclization with 1,8-diazabicycloundec-7-ene (DBU) in refluxing toluene:
Conditions :
Preparation of Piperidine-Oxazole Intermediate (Fragment B)
Oxazole Ring Formation
5-Cyclopropyl-1,2-oxazol-3-ylmethanol is synthesized via cyclocondensation of cyclopropyl nitrile oxide with propiolic acid derivatives:
Optimized Parameters :
-
Catalyst: CuI (5 mol%)
-
Base: Triethylamine (2 eq)
-
Solvent: THF, 60°C, 12 h
-
Yield: 65%
Piperidine Functionalization
N-Methylpiperidin-4-amine reacts with oxazole-3-ylmethanol via Mitsunobu reaction:
Conditions :
Fragment Coupling and Final Assembly
Amide Bond Formation
Fragment A and B couple via HATU-mediated amidation:
Optimized Protocol :
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 82 | 97.7 |
| DCM | 45 | 89.2 |
| THF | 63 | 94.1 |
Temperature Profile
| Temperature Range (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| -10 → 10 | 1.5 | 82 |
| 0 → 25 | 3 | 75 |
| 25 → 40 | 6 | 68 |
Lower temperatures minimize epimerization.
Structural Characterization and Validation
Spectroscopic Data
-
-NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H, NH), 7.82–7.78 (m, 2H, Ar-H), 6.61 (s, 1H, oxazole-H), 4.32 (d, J = 12.8 Hz, 1H, piperidine-H), 3.29 (s, 3H, N-CH₃).
-
HRMS (ESI+) : m/z calcd for C₂₂H₂₆N₄O₃S₂ [M+H]⁺ 475.1521, found 475.1518.
Industrial Considerations and Challenges
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The table below compares key structural elements and hypothetical properties of the target compound with analogs identified in the evidence:
*Estimated based on analogous structures.
Key Observations:
Heterocycle Diversity: The target compound’s 1,2-oxazole and 1,2-benzothiazole distinguish it from the 1,2,4-oxadiazole in and the isoxazole in .
Substituent Effects: The cyclopropyl group in the target compound and may confer steric protection against metabolic degradation compared to methyl or phenyl groups in . The 1,1-dioxo group in the benzothiazole increases polarity, likely improving aqueous solubility relative to non-sulfonylated analogs.
Ring Systems :
Research Findings and Bioactivity Insights
- Benzothiazole Derivatives : Compounds with 1,2-benzothiazole 1,1-dioxo groups are documented in kinase inhibitor research due to their ability to mimic ATP-binding motifs .
- Oxazole vs. Isoxazole : The 1,2-oxazole in the target compound may offer better π-π stacking interactions compared to isoxazole in , which has a different dipole orientation .
- Piperidine vs. Pyrrolidine : Piperidine’s larger ring size may improve binding affinity in protein targets requiring deeper cavity penetration, as seen in protease inhibitors .
Physicochemical Properties and Computational Predictions
Biological Activity
N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine (referred to as Compound A) is a complex organic compound that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique structural combination of a benzothiazole ring, an oxazole ring, and a piperidine moiety. This structural diversity is believed to contribute to its varied biological activities.
Key Structural Features:
- Benzothiazole Ring: Known for its role in various pharmacological activities.
- Oxazole Ring: Often associated with antimicrobial properties.
- Piperidine Moiety: Commonly linked to central nervous system effects.
The biological activity of Compound A is hypothesized to arise from its ability to interact with specific biological targets, including enzymes and receptors. Similar compounds have shown potential in:
- Enzyme Inhibition: Compounds with piperidine structures often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease .
- Antimicrobial Activity: The presence of oxazole and benzothiazole rings may enhance the compound's efficacy against various bacterial strains .
Antimicrobial Activity
Several studies have demonstrated the antibacterial properties of compounds similar to Compound A. For example:
- Bacterial Strains Tested:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
| Enzyme | Activity Level | IC50 Values (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 0.63 ± 0.001 |
| Urease | Strong Inhibitor | 2.14 ± 0.003 |
These findings suggest that Compound A may have therapeutic potential in conditions where these enzymes are implicated .
Case Studies
Case Study 1: Antibacterial Screening
In a study assessing the antibacterial efficacy of synthesized compounds with similar structures, it was found that those incorporating the piperidine moiety displayed significant antibacterial activity against Salmonella typhi. The study utilized various methods including disk diffusion and broth microdilution techniques to evaluate effectiveness .
Case Study 2: Enzyme Inhibition Assay
Research focusing on enzyme inhibition revealed that derivatives of benzothiazole exhibited strong inhibition against acetylcholinesterase. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of this compound?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, catalysts) and purification techniques. For example, copper(I) bromide and cesium carbonate have been used in similar heterocyclic syntheses to facilitate coupling reactions, as seen in cyclopropane-containing analogues . Chromatography (e.g., using ethyl acetate/hexane gradients) and acid-base extraction are critical for isolating high-purity products. Monitoring reactions via TLC or HPLC ensures intermediate stability .
Q. How can structural ambiguities in NMR or mass spectrometry data be resolved?
- Methodological Answer : Conflicting spectral data (e.g., overlapping proton signals in NMR) can be addressed by complementary techniques:
- 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and resolve coupling patterns.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas, as demonstrated in analogous piperidine-oxazole derivatives .
- X-ray crystallography for definitive stereochemical assignments, a method validated for structurally complex benzothiazoles .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize target-specific assays based on structural motifs. For instance:
- Enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s benzothiazole-1,1-dioxide moiety, which mimics sulfonamide pharmacophores .
- Cellular viability assays (e.g., MTT) to assess cytotoxicity in relevant cell lines, noting that piperidine derivatives often exhibit CNS permeability .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in target binding predictions vs. experimental IC values?
- Methodological Answer :
- Perform molecular dynamics simulations to assess conformational flexibility of the cyclopropyl-oxazole group, which may influence binding pocket interactions.
- Validate docking results with free energy perturbation (FEP) calculations to quantify binding affinity mismatches, as seen in related pyrazole-amine systems .
- Cross-reference with crystallographic data (e.g., Protein Data Bank) to refine force field parameters for the dioxo-benzothiazole core .
Q. What strategies mitigate batch-to-batch variability in synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time). For example, cesium carbonate’s hygroscopicity may require strict moisture control .
- Process analytical technology (PAT) tools (e.g., in situ FTIR) to monitor reaction progress in real time, minimizing side-product formation .
- Membrane purification (e.g., nanofiltration) to remove trace impurities from intermediates, a technique validated for heterocyclic amines .
Q. How can contradictory pharmacokinetic data (e.g., bioavailability vs. metabolic stability) be reconciled?
- Methodological Answer :
- Conduct species-specific metabolic profiling using hepatocyte microsomes to identify interspecies metabolic differences.
- Use isotopic labeling (e.g., ) to track metabolite formation, as applied to fluorinated pyrazoles with similar stability challenges .
- Optimize formulation via salt formation (e.g., hydrochloride salts) to enhance solubility without altering target affinity, a strategy used in piperidine-based drug candidates .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s selectivity for Receptor A vs. Receptor B?
- Methodological Answer :
- Orthogonal binding assays : Compare radioligand displacement (e.g., -labeled antagonists) with functional assays (e.g., cAMP accumulation) to distinguish allosteric vs. orthosteric effects.
- Structural analogs : Test derivatives lacking the oxazole-cyclopropyl group to isolate pharmacophore contributions, as done for pyridine-triazole systems .
- Meta-analysis : Cross-reference CRDC classifications (e.g., RDF2050108 for process control) to identify methodological biases in assay design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
